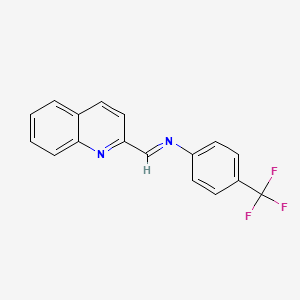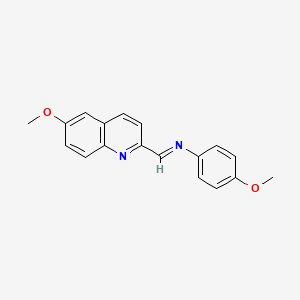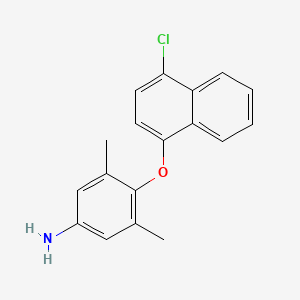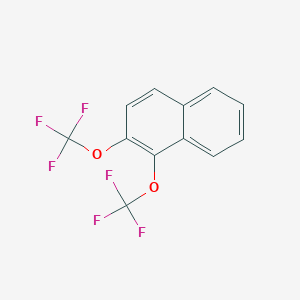
2-Chloroethoxymethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethoxymethyl acetate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloroethoxymethyl acetate can be synthesized through several methods. One common method involves the reaction of 2-chloroethanol with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The reaction can be represented as follows:
2-Chloroethanol+Acetic Anhydride→2-Chloroethoxymethyl Acetate+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethoxymethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-chloroethanol and acetic acid.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form 2-chloroethanol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as sodium azide, potassium cyanide.
Major Products Formed
Hydrolysis: 2-Chloroethanol and acetic acid.
Reduction: 2-Chloroethanol.
Substitution: Various substituted ethoxy compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloroethoxymethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of certain drugs and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-chloroethoxymethyl acetate involves its reactivity towards nucleophiles and electrophiles. The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-chloroethoxyacetate
- Methyl 2-chloroethoxyacetate
- 2-Chloroethoxyacetic acid
Comparison
2-Chloroethoxymethyl acetate is unique due to its specific reactivity and the presence of both an ester and a chloroethoxy group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H9ClO3 |
|---|---|
Peso molecular |
152.57 g/mol |
Nombre IUPAC |
2-chloroethoxymethyl acetate |
InChI |
InChI=1S/C5H9ClO3/c1-5(7)9-4-8-3-2-6/h2-4H2,1H3 |
Clave InChI |
AOZNJKVQCFCLKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCOCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)


![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15062859.png)



![3-[2-(4-Methoxyphenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15062904.png)
![4-Amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarboxylic acid](/img/structure/B15062932.png)

![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
